N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide

Description

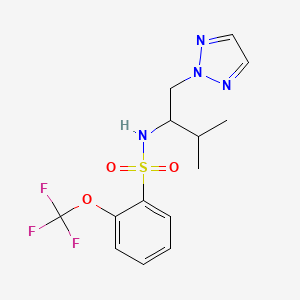

This compound features a benzenesulfonamide core substituted with a trifluoromethoxy group (-OCF₃) at the 2-position and a branched alkyl chain bearing a 2H-1,2,3-triazol-2-yl moiety. The sulfonamide group (-SO₂NH-) serves as a hydrogen bond donor/acceptor, while the triazole ring enhances metabolic stability and facilitates interactions with biological targets via π-π stacking or dipole interactions. The trifluoromethoxy group contributes to lipophilicity and electronic effects, influencing both solubility and binding affinity .

Properties

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N4O3S/c1-10(2)11(9-21-18-7-8-19-21)20-25(22,23)13-6-4-3-5-12(13)24-14(15,16)17/h3-8,10-11,20H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPLMRMMHKONGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide is an organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the triazole ring and sulfonamide group, suggest diverse interactions with biological targets, leading to various therapeutic applications.

Chemical Structure and Properties

The compound features:

- Triazole Ring : Known for its stability and ability to engage in hydrogen bonding.

- Sulfonamide Group : Often associated with antibacterial activity.

- Trifluoromethoxy Group : Enhances lipophilicity and can influence pharmacokinetics.

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. The IC50 values for these compounds often fall within a range that suggests potent activity against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 1.1 | TS Inhibition |

| Compound B | HCT-116 | 2.6 | TS Inhibition |

| Compound C | HepG2 | 1.4 | TS Inhibition |

In a comparative study, the synthesized triazole derivatives demonstrated superior activity compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The presence of the sulfonamide group significantly contributes to its antibacterial properties.

The compound exhibited notable inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole ring can effectively inhibit enzymes involved in nucleic acid synthesis.

- Binding Interactions : The compound's structure allows for multiple interaction modes with biological macromolecules, enhancing its specificity and efficacy.

- Metabolic Stability : The stability provided by the triazole ring contributes to prolonged action in biological systems.

Case Studies

- Study on Anticancer Properties : A series of triazole derivatives were synthesized and tested for anticancer activity. Among them, the compound showed significant inhibition of tumor growth in vitro and in vivo models, demonstrating its potential as an anticancer agent .

- Antimicrobial Evaluation : In vitro studies revealed that the compound effectively inhibited the growth of E. coli and S. aureus, with results indicating a dose-dependent response .

Comparison with Similar Compounds

Structural Analogs in the Sulfonamide Class

Compound A : 3-Chloro-4-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide

- Key Differences :

- Substituents on Benzene : Compound A has Cl and F at positions 3 and 4, whereas the target compound features a single -OCF₃ group at position 2.

- Triazole Substitution : The triazole in Compound A is 1H-1,2,3-triazol-1-yl, placing the substituent on nitrogen-1, compared to the 2H-1,2,3-triazol-2-yl group in the target compound.

- Electronic Effects : The -OCF₃ group in the target compound is a stronger electron-withdrawing group than Cl/F, increasing the acidity of the sulfonamide NH (pKa ~10–11 vs. ~8–9 for Cl/F-substituted analogs) .

- Lipophilicity : The trifluoromethoxy group enhances logP (estimated logP: target = 2.8 vs. Compound A = 2.5), improving membrane permeability.

Compound B : N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide

- Key Differences: Backbone Rigidity: Compound B incorporates a rigid indole-acetylphenyl scaffold, contrasting with the flexible alkyl chain in the target compound. Sulfonamide Position: The methyl group in Compound B’s 4-methylbenzenesulfonamide reduces electronic effects compared to the -OCF₃ group.

Triazole-Containing Compounds

Compound C : Peptidotriazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Synthesis : Compound C’s 1,4-disubstituted triazole (from CuAAC) differs from the target compound’s 2H-triazol-2-yl group, which likely arises from alternative regioselective synthesis or protecting group strategies.

- Applications : CuAAC-derived triazoles are common in drug discovery for their stability, but the 2H-triazol-2-yl group in the target compound may offer unique steric or electronic properties for target engagement .

Structural Analysis and Crystallography

The target compound’s structure determination would likely employ X-ray crystallography refined via SHELXL, as demonstrated for analogous sulfonamides (e.g., ). The triazole and sulfonamide groups facilitate hydrogen-bonded networks, influencing crystal packing and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.